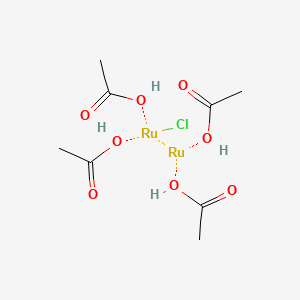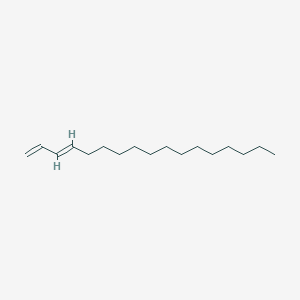
Heptadecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecadiene is a hydrocarbon compound with the molecular formula C₁₇H₃₂. It is characterized by the presence of two double bonds within its carbon chain. This compound is found in various natural sources and has significant applications in different fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Heptadecadiene can be synthesized through the decarboxylation of oleic acid, which is derived from vegetable oils such as corn, cotton, and soy . The process involves the hydrolysis of the oil to obtain a mixture of higher fatty acids, followed by the isolation of oleic acid. The oleic acid is then catalytically decarboxylated in a flow system at temperatures ranging from 250°C to 350°C using nano-sized metal-oxide catalysts like magnesium and titanium .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of oleaginous yeasts such as Yarrowia lipolytica, which can transform renewable resources like glycerol into fatty acids and lipids. By expressing a fatty acid photodecarboxylase from the algae Chlorella variabilis, hydrocarbons including this compound are produced .
Análisis De Reacciones Químicas
Types of Reactions: Heptadecadiene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: this compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Epoxides, alcohols, and ketones.
Reduction: Heptadecane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Heptadecadiene has diverse applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Functions as a pheromone in certain insect species, playing a role in intra-species communication.
Medicine: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of biofuels and as a component in perfumery.
Mecanismo De Acción
Heptadecadiene can be compared with other similar hydrocarbons such as heptadecane and heptadecene:
Heptadecane: A saturated hydrocarbon with no double bonds, making it less reactive compared to this compound.
Heptadecene: Contains one double bond, making it more reactive than heptadecane but less reactive than this compound.
Uniqueness: this compound’s unique feature is the presence of two double bonds, which allows it to participate in a wider range of chemical reactions compared to its saturated and mono-unsaturated counterparts .
Comparación Con Compuestos Similares
- Heptadecane
- Heptadecene
- Pentadecane
- Pentadecene
Propiedades
Número CAS |
54264-04-9 |
|---|---|
Fórmula molecular |
C17H32 |
Peso molecular |
236.4 g/mol |
Nombre IUPAC |
(3E)-heptadeca-1,3-diene |
InChI |
InChI=1S/C17H32/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-17H2,2H3/b7-5+ |
Clave InChI |
PEUHBSAKNWEJHZ-FNORWQNLSA-N |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C=C |
SMILES canónico |
CCCCCCCCCCCCCC=CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


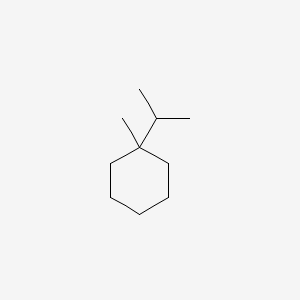
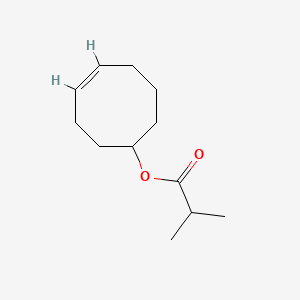
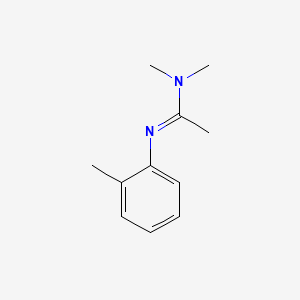
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


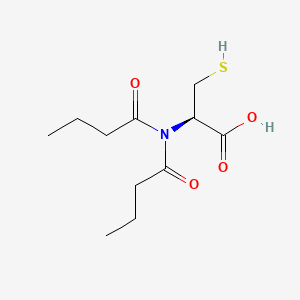
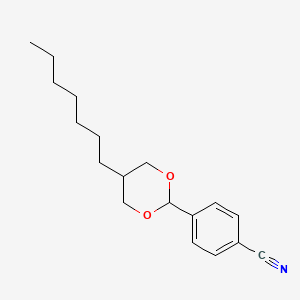
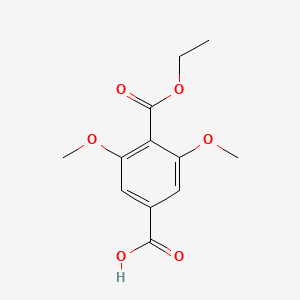
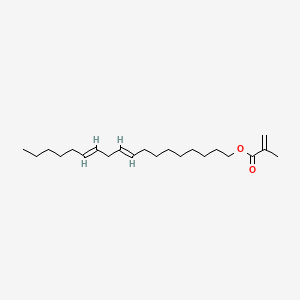
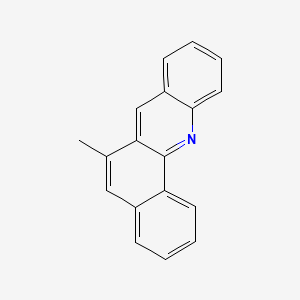
![(1R,9S,12R,13E,15S,16S,19R,20E,23S,25S,26R,27R,29R)-1,16-dihydroxy-12-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]-25,27-dimethoxy-13,15,21,23,29-pentamethyl-19-prop-2-enyl-11,30-dioxa-4-azatricyclo[24.3.1.04,9]triaconta-13,20-diene-2,3,10,18-tetrone](/img/structure/B12652573.png)
